5-Chloro-3-(4-ethylthiophenyl)benzoic acid
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Overview
Description
5-Chloro-3-(4-ethylthiophenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro substituent at the 5-position and an ethylthio group at the 4-position of the phenyl ring attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-ethylthiophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro substituent on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it to the corresponding thiol.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to form carbon–carbon bonds.
Biology and Medicine:
Biological Studies: Used in studies to understand the interaction of benzoic acid derivatives with biological targets.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Agrochemicals: May be explored for use in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-ethylthiophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethylthio substituents can influence the compound’s binding affinity and specificity towards these targets, affecting the overall biological activity.
Comparison with Similar Compounds
- 4-Chloro-3-(4-ethylthiophenyl)benzoic acid
- 5-Chloro-3-(4-methylthiophenyl)benzoic acid
- 5-Bromo-3-(4-ethylthiophenyl)benzoic acid
Comparison:
- Structural Differences: The position and type of substituents on the benzene ring can significantly affect the compound’s reactivity and properties.
- Reactivity: Compounds with different halogen substituents (e.g., chloro vs. bromo) may exhibit varying reactivity in substitution reactions.
- Biological Activity: The presence of different substituents can influence the compound’s interaction with biological targets, leading to variations in biological activity and potential applications.
Properties
IUPAC Name |
3-chloro-5-(4-ethylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c1-2-19-14-5-3-10(4-6-14)11-7-12(15(17)18)9-13(16)8-11/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSMQWPZYADGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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